Cyanine3.5 carboxylic acid
Description
Contextualizing Cyanine (B1664457) Fluorophores within Contemporary Scientific Disciplines
Cyanine dyes are a class of synthetic organic compounds that are widely utilized in various scientific fields, particularly in biotechnology, molecular biology, and imaging. axispharm.com Known for their vibrant fluorescence and their capacity to absorb and emit light across a broad spectrum of wavelengths, they have become indispensable tools for labeling biological molecules such as DNA and proteins. axispharm.com Their application is central to numerous research techniques, including fluorescence microscopy and flow cytometry, which allow for the detailed visualization and analysis of cellular structures and processes. axispharm.comavantiresearch.com
The fundamental structure of cyanine dyes consists of two nitrogen-containing heterocycles connected by a polymethine chain. avantiresearch.combiotium.com This structural arrangement is key to their fluorescent properties. The specific characteristics of a cyanine dye, including its absorption and emission wavelengths, can be fine-tuned by modifying the length of the polymethine chain or by adding different chemical groups to the heterocyclic rings. axispharm.combiotium.com This adaptability allows for the creation of a diverse family of dyes with a wide range of spectral properties, catering to the specific needs of various experimental setups. axispharm.com For instance, the introduction of sulfonate groups can increase the water solubility of the dyes, a desirable trait for many biological applications. biotium.com
The Distinctive Role of Cyanine3.5 Carboxylic Acid within the Cyanine Dye Family
This compound holds a specific position within the broader family of cyanine dyes. It is a non-reactive, monofunctional carboxylic acid derivative of the Cyanine3.5 fluorophore. antibodies.commedchemexpress.commedkoo.com This means that in its base form, it does not readily react with other molecules, making it suitable for use as a control or reference standard in experiments where other, more reactive cyanine dyes are being used for labeling. antibodies.commedchemexpress.commedkoo.com
The spectral properties of Cyanine3.5 place it between Cyanine3 and Cyanine5, with an absorption maximum around 581-591 nm and an emission maximum in the orange-red region of the spectrum, at approximately 596-604 nm. antibodies.comaxispharm.com This intermediate spectral positioning makes it a valuable tool for multiplexing experiments, where multiple fluorescent probes are used simultaneously to detect different targets. axispharm.com The carboxylic acid group provides a site for potential chemical modification. While the acid itself is not highly reactive under physiological conditions, it can be chemically activated, for example, with carbodiimides, to then react with amines, hydrazines, or hydroxylamines. lumiprobe.com This allows for its conjugation to biomolecules for specific research applications. lumiprobe.com
Evolution of Cyanine Dye Chemistry in Bioresearch Methodologies
The development of cyanine dyes for biological research has been a story of continuous innovation. Early fluorescent dyes, like fluorescein, had limitations such as significant autofluorescence from tissues at their emission wavelengths and poor photostability. biotium.com The 1970s saw a concerted effort to develop more robust dyes, leading to the creation of the "Cy" family of cyanine dyes. fluorofinder.com These dyes were designed to be more photostable, water-soluble, and less toxic to living cells. fluorofinder.com
A significant advancement in the 1990s was the introduction of sulfonated cyanine dyes. biotium.com The addition of sulfonic acid groups improved water solubility and reduced the tendency of the dye molecules to form non-fluorescent aggregates, a common issue with earlier dyes. biotium.com This led to brighter and more reliable fluorescent labels. biotium.com The ability to alter the length of the polymethine chain allowed for the development of dyes that emit across a wide spectral range, including the near-infrared (NIR) region. biotium.comfluorofinder.com NIR dyes are particularly valuable for in vivo imaging because their longer wavelength light can penetrate tissues more deeply with less scattering and lower autofluorescence from the biological sample. axispharm.comfluorofinder.com This has opened up new possibilities for research in areas like cancer biology and drug delivery. axispharm.comnih.gov The ongoing evolution of cyanine dye chemistry continues to push the boundaries of what can be visualized and understood at the molecular level. avantiresearch.comfluorofinder.com
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₈H₄₁ClN₂O₂ | antibodies.com |
| Molecular Weight | 593.20 g/mol | antibodies.comaxispharm.com |
| Appearance | Dark purple powder | antibodies.com |
| Absorption Maximum (λmax) | 581 - 591 nm | antibodies.comaxispharm.com |
| Emission Maximum (λem) | 596 - 604 nm | antibodies.comaxispharm.com |
| Extinction Coefficient | ~116,000 - 139,000 M⁻¹cm⁻¹ | antibodies.comlumiprobe.com |
| Fluorescence Quantum Yield | ~0.11 - 0.35 | antibodies.comlumiprobe.com |
| Solubility | Soluble in organic solvents (DMF, DMSO, dichloromethane), insoluble in water. | antibodies.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-[1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N2O2.ClH/c1-37(2)32(39(5)30-23-21-26-14-8-10-16-28(26)35(30)37)18-13-19-33-38(3,4)36-29-17-11-9-15-27(29)22-24-31(36)40(33)25-12-6-7-20-34(41)42;/h8-11,13-19,21-24H,6-7,12,20,25H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCYHFMXCZYHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H41ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Functionalization of Cyanine3.5 Carboxylic Acid
Foundational Synthetic Pathways for Cyanine3.5 Core Structure
The synthesis of the Cyanine3.5 core structure is a multi-step process that hinges on the creation of key heterocyclic intermediates and the subsequent construction of the polymethine bridge that defines this class of dyes.
Indolenine Intermediate Synthesis and Quaternization
The foundational step in the synthesis of many cyanine (B1664457) dyes, including Cyanine3.5, is the Fischer indole (B1671886) synthesis. mdpi.commdpi.com This reaction typically involves the condensation of a substituted phenylhydrazine (B124118) with a ketone, such as 3-methyl-2-butanone, to form a 2,3,3-trimethyl-3H-indolenine derivative. mdpi.commdpi.com For Cyanine3.5, a benzo-fused indolenine is a key structural feature, which gives it the ".5" designation. glpbio.comapexbt.com
Once the indolenine ring is formed, the next crucial step is quaternization of the indolenine nitrogen. This is typically achieved by alkylation. For the synthesis of a carboxylic acid derivative, an alkylating agent containing a carboxylic acid group, or a precursor that can be later converted to a carboxylic acid, is used. A common reagent for this purpose is 6-bromohexanoic acid. mdpi.com This reaction introduces a reactive handle for subsequent modifications and also imparts a positive charge to the heterocyclic system, which is essential for the dye's chromophoric properties. lumiprobe.com The quaternized indolenine is an indolium salt, a key building block for the final dye. nih.govacs.orgnih.gov
Polyene Chain Elongation and Functional Group Incorporation
The characteristic polymethine chain of cyanine dyes is constructed through a condensation reaction. The length of this chain dictates the absorption and emission wavelengths of the dye. glpbio.comlumiprobe.comnih.gov For Cyanine3.5, a three-carbon polymethine bridge is required.
A common method involves the reaction of two quaternized indolium intermediates with a suitable three-carbon synthon. One of the indolium intermediates is typically activated at the 2-methyl position. This can be achieved by reacting the indolium salt with an activating agent like acetic anhydride. mdpi.com The second indolium component is then added, often in the presence of a base such as pyridine, to facilitate the condensation and form the asymmetric cyanine dye. mdpi.com Alternatively, a stepwise approach can be used where one indolium salt is first reacted with a polymethine chain precursor, such as malonaldehyde dianilide hydrochloride, to form a hemicyanine intermediate. mdpi.comacs.orgnih.gov This hemicyanine is then reacted with a second, different indolium salt to yield the final asymmetric dye. acs.orgnih.gov This stepwise method offers greater control over the final structure, which is particularly important for creating asymmetric dyes like Cyanine3.5 carboxylic acid. nih.gov
Derivatization Strategies for Enhanced Bioconjugation and Specificity
The true utility of this compound in biological research lies in its ability to be covalently attached to biomolecules. This is achieved through various derivatization strategies that convert the carboxylic acid into a more reactive functional group or introduce other functionalities for specific conjugation chemistries.
Synthesis of Activated Esters (e.g., N-Hydroxysuccinimide Esters)
To facilitate the labeling of primary amines in biomolecules like proteins and peptides, the carboxylic acid group of Cyanine3.5 is often converted into a more reactive form, most commonly an N-Hydroxysuccinimide (NHS) ester. springernature.comnih.gov The synthesis of the NHS ester is typically achieved by reacting the carboxylic acid with N,N'-disuccinimidyl carbonate (DSC) or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N-hydroxysuccinimide. d-nb.inforesearchgate.net These NHS esters readily react with amino groups under mild aqueous conditions to form stable amide bonds, making them ideal for bioconjugation. nih.govnih.gov
Incorporation of Bioorthogonal Functional Groups (e.g., Azide (B81097), DBCO, Maleimide)
Bioorthogonal chemistry provides a powerful toolkit for labeling biomolecules in their native environment without interfering with biological processes. nih.gov this compound can be derivatized to include bioorthogonal functional groups, enabling highly specific and efficient conjugation.
Azide: An azide group can be introduced into the cyanine dye structure, often through a linker attached to the indolenine nitrogen. lumiprobe.comnih.govlumiprobe.com This azide-functionalized dye can then be conjugated to a biomolecule containing an alkyne or a strained cycloalkyne, such as dibenzocyclooctyne (DBCO), via a click chemistry reaction. lumiprobe.comnih.gov This reaction is highly specific and can be performed under physiological conditions. nih.gov
DBCO (Dibenzocyclooctyne): Conversely, the dye itself can be functionalized with a DBCO group. avantiresearch.comgoogle.comantibodies.comlumiprobe.com This allows for copper-free click chemistry with azide-modified biomolecules, which is advantageous as copper catalysts can be toxic to living cells. avantiresearch.comantibodies.com
Maleimide (B117702): For specific labeling of thiol groups found in cysteine residues of proteins, a maleimide functionality can be incorporated into the Cyanine3.5 structure. nih.govmdpi.combham.ac.uk The maleimide group undergoes a Michael addition reaction with thiols at near-neutral pH to form a stable thioether linkage. nih.govmdpi.com
Sulfonation for Modulated Aqueous Solubility and Stability
The inherent hydrophobicity of the cyanine dye structure can lead to aggregation in aqueous environments, which can quench fluorescence and lead to non-specific binding. lumiprobe.comlumiprobe.comcreative-diagnostics.com To address this, sulfonate groups can be introduced into the aromatic rings of the indolenine moieties. apexbt.comlumiprobe.comcreative-diagnostics.com This process, known as sulfonation, significantly increases the water solubility of the dye. lumiprobe.comlumiprobe.comcreative-diagnostics.com
Sulfonated cyanine dyes, often referred to as "sulfo-Cy" dyes, are less prone to aggregation and can be used in labeling reactions without the need for organic co-solvents like DMSO or DMF. lumiprobe.comlumiprobe.comcreative-diagnostics.com The synthesis of sulfonated indolenine precursors often starts with a sulfonated phenylhydrazine derivative, such as 4-hydrazinobenzenesulfonic acid. mdpi.com This ensures the sulfonate groups are incorporated early in the synthetic pathway. The resulting sulfonated this compound exhibits enhanced stability and performance in aqueous buffers, making it a superior choice for many biological applications. creative-diagnostics.comlumiprobe.com
Optimization of Synthetic Conditions and Purification Protocols
Optimizing the synthesis of cyanine dyes is crucial, particularly when scaling up production, as increased side product formation can occur. acs.orgnih.gov Reaction monitoring using techniques like HPLC-MS is essential to track the progress and formation of the desired product. acs.orgnih.gov For instance, in the synthesis of a cyanine 5 dye, the acetophenone (B1666503) byproduct formed was removed by washing with ice-cold diethyl ether, resulting in a product with 88% purity. acs.orgnih.gov
The conditions for coupling reactions often require careful optimization due to the instability of the dye under harsh conditions. nih.gov For example, standard Steglich esterification conditions can lead to the cleavage of the carboxylic acid group from the dye. acs.org The positive charge on cyanine dyes can also complicate purification and potentially lower the yield. acs.org
Purification is a critical step to achieve high-purity this compound. High-performance liquid chromatography (HPLC) is a widely used method for this purpose. acs.orgacs.orgacs.org Reverse-phase HPLC, often using a C18 column, is a common technique. google.com The choice of eluents and gradient is critical for separating the main product from impurities. acs.org For example, a gradient of dichloromethane (B109758) and methanol, with the addition of triethylamine (B128534) to the eluent mixture, has been used to achieve a purity of over 99% for a cyanine 5 dye. nih.gov
Table 1: Optimized Synthetic and Purification Conditions for Cyanine Dyes
| Parameter | Condition | Outcome/Note | Reference |
|---|---|---|---|
| Synthesis Scale-up | Low-gram quantities | Increased potential for side product formation | acs.orgnih.gov |
| Byproduct Removal | Washing with ice-cold diethyl ether | Removal of acetophenone byproduct | acs.orgnih.gov |
| Purification Method | High-Performance Liquid Chromatography (HPLC) | Effective for separating dye from impurities | acs.orgacs.orgacs.org |
| HPLC Column | C18 reverse phase | Standard for cyanine dye purification | google.com |
| HPLC Eluent System | Dichloromethane/Methanol with 1% triethylamine | Can achieve >99% purity for cyanine 5 dye | nih.gov |
| Reaction Monitoring | HPLC-MS | Crucial for tracking reaction progress and purity | acs.orgnih.gov |
Investigation of Side Reactions and Product Purity in this compound Synthesis
Several side reactions can occur during the synthesis of cyanine dyes, impacting the final product's purity. One common issue is the formation of products with truncated polymethine chains. acs.org For example, during the synthesis of heptamethine cyanines (Cy7), the formation of pentamethine cyanines (Cy5) has been observed as an unexpected side product. acs.org Similarly, the photoconversion of Cy5 to Cy3 can occur. acs.orgacs.org
The presence of a positive charge on the cyanine dye molecule can lead to purification challenges, as side products may have similar retention times to the main product in chromatography. acs.org However, differences in solubility in organic solvents due to varying polarities of the side chains can sometimes be exploited for separation. acs.org
Another potential side reaction is the cleavage of the carboxylic acid group, especially under harsh reaction conditions like standard Steglich esterification. acs.org The formation of symmetrical dyes can also be a challenge, but using a slight excess of one of the precursors can help minimize this and facilitate its removal during the aqueous workup. nih.gov The purity of the final product is typically assessed by HPLC, with purities often exceeding 95%. medkoo.comaxispharm.comaxispharm.com
Table 2: Common Side Reactions and Purity Considerations in Cyanine Dye Synthesis
| Side Reaction/Issue | Description | Impact on Purity | Mitigation/Control | Reference |
|---|---|---|---|---|
| Polymethine Chain Truncation | Formation of cyanine dyes with shorter polymethine chains (e.g., Cy5 from Cy7 synthesis). | Results in a mixture of dyes with different spectral properties. | Optimization of reaction conditions and purification. | acs.org |
| Photoconversion | Light-induced conversion of one cyanine dye to another with a shorter polymethine chain (e.g., Cy5 to Cy3). | Introduces impurities with shifted fluorescence spectra. | Protection from light during synthesis and storage. | acs.orgacs.org |
| Cleavage of Carboxylic Acid | Loss of the carboxylic acid functional group from the dye molecule. | Reduces the yield of the desired functionalized dye. | Avoiding harsh reaction conditions (e.g., standard Steglich esterification). | acs.org |
| Formation of Symmetrical Dyes | Reaction of two identical heterocyclic precursors. | Can be difficult to separate from the desired asymmetrical dye. | Using a slight excess of one precursor to favor the desired reaction. | nih.gov |
| Purification Challenges | Similar retention times of product and side products in HPLC. | Difficulty in achieving high purity. | Optimization of HPLC conditions (e.g., eluent composition, gradient). | acs.org |
Advanced Photophysical Characterization and Mechanistic Studies of Cyanine3.5 Carboxylic Acid
Spectroscopic Characterization Methodologies for Absorption and Emission Properties
The fundamental photophysical properties of Cyanine3.5 carboxylic acid are primarily determined using absorption and fluorescence spectroscopy. These methodologies allow for the characterization of the molecule's interaction with light, which is crucial for its application as a fluorescent label.
Absorption properties are measured using a UV-Visible spectrophotometer. The sample is dissolved in a suitable solvent, and light of varying wavelengths is passed through it. The instrument measures the amount of light absorbed at each wavelength, generating an absorption spectrum. The peak of this spectrum corresponds to the wavelength of maximum absorption (λabs), which is the wavelength at which the molecule is most efficiently excited to a higher electronic state. For this compound, this maximum is consistently reported around 591 nm. nih.govnih.govlumiprobe.comlunanano.caaxispharm.combroadpharm.com The molar extinction coefficient (ε), a measure of how strongly the dye absorbs light at this wavelength, is approximately 116,000 L·mol-1·cm-1. nih.govnih.govlumiprobe.comlunanano.ca
Emission properties are characterized using a spectrofluorometer. After the molecule is excited at or near its absorption maximum, it relaxes and emits light at a longer wavelength. The spectrofluorometer collects and measures the intensity of this emitted light across a range of wavelengths, producing an emission spectrum. The peak of this spectrum is the wavelength of maximum emission (λem), which for this compound is typically 604 nm. nih.govnih.govlumiprobe.comlunanano.caaxispharm.combroadpharm.com The difference between the absorption and emission maxima is known as the Stokes shift.
A sulfonated version, sulfo-Cyanine3.5 carboxylic acid, is also available to improve water solubility for biological applications. genexismolekule.comaxispharm.com The addition of sulfonate groups alters the electronic environment of the chromophore, resulting in a blue-shift of its spectral properties. Its absorption maximum is observed at approximately 576 nm, with an emission maximum at 603 nm.
Quantitative Assessment of Fluorescence Quantum Yields in Diverse Environments
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. For this compound in organic solvents like DMF or DMSO, the quantum yield is reported to be relatively high at 0.35. nih.govnih.govlumiprobe.comlunanano.cabroadpharm.com
The chemical environment surrounding the fluorophore has a profound impact on its quantum yield. A clear example is the difference between the standard and sulfonated forms of the dye. The sulfo-Cyanine3.5 carboxylic acid, designed for high water solubility, exhibits a significantly lower quantum yield of 0.11 in aqueous buffers. genexismolekule.com This demonstrates that while sulfonation is effective for improving solubility in biological media, it can also introduce alternative non-radiative decay pathways that decrease fluorescence efficiency.
Furthermore, the environment created upon bioconjugation can dramatically alter fluorescence properties. Studies on the closely related dye Cy3 show that its quantum yield is highly sensitive to the local environment upon covalent attachment to biomolecules like DNA. cambridge.org Factors such as the type of chemical linker used, the specific DNA sequence near the attachment site, and the secondary structure (single-stranded vs. double-stranded) can all influence the quantum yield. cambridge.org Binding to biomolecules can restrict torsional motion in the cyanine's polymethine chain, which reduces the efficiency of non-radiative decay pathways like photoisomerization and consequently can lead to an increase in fluorescence quantum yield. cambridge.orgacs.org It is established that the fluorescence of Cyanine3.5 is stable across a broad pH range from 4 to 10, making it suitable for various biological assays. lumiprobe.com
Photostability and Photobleaching Mechanisms in Complex Environments
Photostability, or the resistance to photodegradation, is a crucial characteristic for any fluorophore used in applications requiring prolonged or intense illumination, such as fluorescence microscopy. axispharm.com Photobleaching is the irreversible destruction of a fluorophore's chemical structure due to light-induced damage, resulting in a permanent loss of fluorescence. nih.gov For cyanine (B1664457) dyes, the polymethine chain is the primary site of photochemical reactions that lead to bleaching. cambridge.org
The local environment significantly modulates the photostability of cyanine dyes. The molecular environment can influence pathways like photoisomerization, where rotation around a carbon-carbon double bond in the polymethine chain leads to a non-fluorescent state. cambridge.orgacs.org Environments that increase viscosity or introduce steric hindrance can limit this rotation, thereby enhancing both quantum yield and photostability. acs.org
Conjugation to biomolecules is a major environmental factor. The way a dye is linked to a protein or nucleic acid can affect its stability. cambridge.org For example, studies on Cy3 and Cy5 have shown that photobleaching efficiency increases when the dyes are conjugated to an IgG antibody compared to the free dye in solution. nih.gov This highlights that the specific chemical neighborhood created by the biomolecule can either protect the dye or make it more susceptible to photodegradation. The unequal photobleaching susceptibilities of Cy3 and Cy5 have been well-documented, with Cy5 generally bleaching much faster than Cy3 when conjugated to DNA on microarrays. mdpi.com
Upon excitation, a fluorophore molecule enters a short-lived singlet excited state (S1) from which it can fluoresce. However, it can also undergo intersystem crossing (ISC) to a long-lived triplet state (T1). cambridge.org This triplet state is a key intermediate in photochemical reactions that cause photobleaching. cambridge.orgresearchgate.net Because the triplet state is long-lived, it has a higher probability of reacting with other molecules, particularly molecular oxygen. mdpi.com The triplet state lifetimes for Cy3 and Cy5 in deoxygenated buffers have been measured to be approximately 31 µs and 51 µs, respectively. researchgate.net
To enhance photostability, strategies are employed to quench the triplet state, rapidly returning it to the ground state before it can undergo destructive reactions. This is often achieved by adding chemical agents known as triplet state quenchers to the imaging buffer. researchgate.net Common quenchers include β-mercaptoethylamine (MEA) and Trolox (a water-soluble vitamin E analog). nih.govresearchgate.net These molecules can deactivate the dye's triplet state, suppressing the generation of reactive oxygen species and improving photostability. nih.gov Covalently linking a triplet state quencher, such as cyclooctatetraene (B1213319) (COT), directly to the fluorophore has also been shown to be a highly effective intramolecular strategy for mitigating triplet state-related photobleaching. researchgate.net
One of the most significant pathways for cyanine dye photobleaching is mediated by reactive oxygen species (ROS), particularly singlet oxygen (1O2). nih.govmdpi.com Singlet oxygen is generated when the dye molecule in its excited triplet state (T1) transfers energy to ground-state molecular oxygen (3O2). mdpi.comrsc.org
This highly reactive singlet oxygen can then attack the electron-rich polymethine chain of the same or a neighboring dye molecule. nih.govacs.orgnih.gov This oxidative cleavage of the conjugated π-electron system permanently destroys the chromophore, leading to a loss of absorption and fluorescence. acs.org The efficiency of singlet oxygen generation, measured as the singlet oxygen quantum yield (ΦΔ), is a key factor in a dye's photosensitizing ability and its propensity for photooxidation. nih.govrsc.org While generally low for many cyanines used in imaging, even a small amount of singlet oxygen production can lead to significant photobleaching over time under continuous illumination. nih.gov Preventing the formation of singlet oxygen, either by removing molecular oxygen from the system or by quenching the dye's triplet state, is a primary strategy for enhancing the photostability of cyanine dyes. nih.gov
Triplet State Dynamics and Quenching Strategies for Photostabilization
Investigations into Photoconversion Phenomena
In addition to irreversible photobleaching, cyanine dyes can undergo photoconversion, a process where irradiation leads to a new fluorescent molecule with altered spectral properties. nih.gov A well-documented phenomenon is the "photoblueing" or phototruncation of longer-chain cyanine dyes to shorter-chain analogs. nih.govdigitellinc.com
Recent mechanistic studies have shown that this process involves the formal excision of a two-carbon unit (C2H2) from the polymethine chain. acs.orgnih.gov This reaction is mediated by singlet oxygen, which initiates an oxidative cleavage of the chain. acs.orgresearchgate.net The resulting products then undergo a series of bond-breaking and bond-forming events to yield a new, stable cyanine dye with a shorter polymethine bridge, resulting in a hypsochromic (blue) shift in its absorption and emission spectra. acs.orgnih.gov
Crucially, this phenomenon has been directly linked to Cyanine3.5. Research has demonstrated that under irradiation, Cyanine5.5 (a heptamethine cyanine) undergoes this two-carbon deletion to yield a photoproduct whose HPLC retention time, absorption spectrum, emission spectrum, and mass precisely match those of a Cyanine3.5 standard. acs.org This finding confirms that this compound can be a direct photoproduct of longer cyanine dyes. This photoconversion can occur even under ambient room light and has significant implications for multicolor imaging experiments, where the appearance of a blue-shifted product could be mistaken for a separate signal, leading to data misinterpretation. acs.orgdigitellinc.com The conversion ratio is generally low, with studies on Cy5-labeled DNA showing a conversion to Cy3 of about 0.024% per molecule, but this can be significant in high-sensitivity or long-duration experiments. acs.org
Table of Mentioned Compounds
Elucidation of Chain Shortening Photoconversion Mechanisms (e.g., Cyanine5 to Cyanine3.5 Analog)
The phenomenon of chain-shortening photoconversion, where a longer-chain cyanine dye transforms into a shorter-chain, blue-shifted analog upon photoexcitation, is a critical area of study. A prime example of this is the conversion of Cyanine5.5 (Cy5.5) to its analog, Cyanine3.5. acs.org Research has demonstrated that this is not an impurity issue but a genuine photoproduct generated from the parent dye. acs.org
The underlying mechanism for this transformation involves the formal excision of a two-carbon unit (C₂H₂) from the polymethine chain. acs.orgnih.gov This process is not intramolecular but occurs via an intermolecular pathway mediated by singlet oxygen (¹O₂). acs.orgacs.orgacs.org Upon irradiation with an appropriate light source, singlet oxygen is generated, which then mediates the oxidative cleavage of the dye's polymethine chain. acs.orgacs.org This initial photooxidation results in the formation of carbonyl compounds, specifically aldehydes and bases (like Fischer's aldehyde and Fischer's base). acs.orgacs.org Following this light-dependent step, a series of light-independent bond cleavage and reconstitution events occur. acs.org These "cut and sew" processes between the intermediate carbonyl products ultimately yield the new, shorter-chain cyanine dye. acs.org
The intermolecular nature of this reaction means that the efficiency of photoconversion is dependent on the local concentration of the dye molecules. acs.org Studies using DNA strands and antibodies labeled with cyanine dyes have shown that a shorter distance between dye molecules leads to a higher photoconversion ratio. acs.org For instance, the photoconversion ratio for a dual-labeled DNA sample was nearly double that of a singly labeled sample, supporting the intermolecular mechanism. acs.org This photoinduced deletion of a two-carbon unit has been observed across various indocarbocyanine dyes, including sulfo-Cy5 carboxylic acid, Alexa Fluor 647, and sulfo-Cy5.5 carboxylic acid. acs.orgnih.govacs.org
| Sample Type | Condition | Photoconversion Ratio per Molecule (%) | Observation |
|---|---|---|---|
| Cy5-Labeled DNA | Singly Labeled | ~0.024% | Baseline conversion for isolated molecules. acs.org |
| Dual-Labeled (dT20 spacer) | ~0.034% | Increased ratio with closer proximity. acs.org | |
| Dual-Labeled (dT0 spacer) | ~0.044% | Highest ratio with minimal distance, indicating concentration dependence. acs.org | |
| Cy5-Labeled Antibody | Degree of Labeling (DOL) 0.2 | ~0.026% | Low labeling density shows a ratio similar to singly labeled DNA. acs.org |
| Increased DOL | ~0.044% | Higher labeling density increases the conversion ratio. acs.org |
Structural Characterization of Photoconversion Products using Advanced Analytical Techniques
The unambiguous identification of photoconversion products, such as Cyanine3.5 from Cyanine5.5, relies on the application of advanced analytical techniques to separate and characterize the resulting molecules. acs.org These methods are essential to confirm the structural changes and verify the proposed mechanisms. acs.org
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for this analysis. It is used to separate the various components in the reaction mixture after photolysis. acs.org This allows for the isolation of the blue-shifted photoproduct from the remaining parent dye and other byproducts, such as the intermediate carbonyl compounds. acs.org
Once isolated, High-Resolution Mass Spectrometry (HRMS) provides definitive structural evidence. acs.org In the case of the Cy5.5 to Cy3.5 conversion, HRMS analysis of the photoproduct reveals a mass shift that corresponds precisely to the loss of a C₂H₂ unit from the parent molecule. acs.org This provides strong corroboration for the chain-shortening mechanism. acs.org
Furthermore, spectroscopic analysis is used to confirm the identity of the photoproduct by comparing its properties to a known standard. acs.org The photoproduct generated from irradiating Cy5.5 exhibits identical properties to a Cy3.5 standard in terms of HPLC retention times, absorption spectra, and emission spectra. acs.orgresearchgate.net This multi-faceted analytical approach provides conclusive evidence that the photoconversion yields a homologous dye with a shortened polymethine chain. acs.org
| Technique | Purpose in Analysis | Key Finding |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separates the photoproduct from the parent dye and reaction intermediates. | The photoproduct has a distinct retention time compared to the parent dye. acs.org |
| High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass of the photoproduct. | Confirms a mass loss equivalent to a C₂H₂ unit from the parent dye. acs.org |
| Absorption & Emission Spectroscopy | Measures the spectral properties of the photoproduct. | The absorption and emission maxima of the photoproduct match those of the known shorter-chain cyanine standard (e.g., Cy3.5). acs.org |
Thermal Truncation Mechanisms of Polymethine Chains and Their Prevention
Distinct from light-induced photoconversion, cyanine dyes can also undergo thermal truncation, a chain-shortening reaction that occurs without photoexcitation. nih.govacs.org This phenomenon, while less frequently described than phototruncation, involves the degradation of longer polymethine chains, such as those in heptamethine cyanines (Cy7), into shorter pentamethine (Cy5) and trimethine (Cy3) analogs. nih.govacs.orggrafiati.com
The mechanism for thermal truncation is understood to be a homogeneous, acid-base-catalyzed nucleophilic exchange reaction. nih.govacs.orggrafiati.com The stability of the polymethine chain and its susceptibility to this degradation pathway are influenced by several factors. acs.orggrafiati.comchemrxiv.org These include the specific substituents at various positions on the polymethine chain, the chemical nature of the heterocyclic end groups of the dye, the properties of the solvent, temperature, and the presence of nucleophiles, bases, and oxygen. acs.orgchemrxiv.org
Given that thermal degradation is often catalyzed and involves reactions with external species, prevention strategies focus on controlling the chemical environment. nih.govacs.orgfiveable.mefiveable.me
Prevention and Mitigation Strategies:
Control of pH: Since the reaction is acid-base catalyzed, maintaining a neutral pH and avoiding strongly acidic or basic conditions can significantly reduce the rate of truncation. acs.org
Exclusion of Nucleophiles: The mechanism involves nucleophilic attack on the polymethine chain. Therefore, eliminating or minimizing the concentration of external nucleophiles in the solution is a key preventative measure. nih.govacs.org
Use of Antioxidants: Oxidative processes can contribute to degradation. mdpi.com The addition of antioxidants can inhibit these reactions. Primary antioxidants, such as hindered phenols, scavenge free radicals, while secondary antioxidants, like phosphites, decompose hydroperoxides that could otherwise lead to chain cleavage. fiveable.mefiveable.me
Inert Atmosphere: Removing dissolved oxygen from the solution by working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related degradation pathways. mdpi.com
Selection of Stabilizers: For applications in polymer matrices, thermal stabilizers can be incorporated. Heat stabilizers, such as organotin compounds or metal soaps, are used to inhibit thermal decomposition reactions. fiveable.mefiveable.me
Understanding these factors allows for the rational design of experimental conditions and formulations to enhance the thermal stability of cyanine dyes and prevent unwanted truncation.
| Influencing Factor | Effect on Polymethine Chain | Prevention / Mitigation Strategy |
|---|---|---|
| Acidic or Basic Conditions | Catalyzes nucleophilic exchange and chain cleavage. acs.org | Maintain neutral pH; use buffered solutions. |
| Presence of Nucleophiles | Directly attack the polymethine chain, initiating truncation. acs.org | Use high-purity solvents and reagents; avoid known nucleophilic additives. |
| Dissolved Oxygen | Promotes oxidative degradation pathways. mdpi.com | Work under an inert atmosphere; add deoxidizers or antioxidants. mdpi.com |
| Elevated Temperature | Increases the rate of all degradation reactions. acs.org | Store dye solutions at low temperatures (-20°C) and protect from light. lumiprobe.com |
Bioconjugation Chemistry and Strategic Labeling Approaches
Amine-Reactive Conjugation via Carboxylic Acid Activation (e.g., Carbodiimide (B86325) Chemistry)
The carboxylic acid group of Cyanine3.5 is not inherently reactive towards amines under physiological conditions. To facilitate conjugation with amine-containing biomolecules, the carboxylic acid must first be activated. A widely employed method for this activation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC or EDC).
In this two-step process, the carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by primary amines present on the target biomolecule (e.g., the epsilon-amino group of lysine (B10760008) residues or the N-terminal amine). The subsequent reaction results in the formation of a stable amide bond, covalently linking the Cyanine3.5 dye to the biomolecule.
To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This NHS ester is less prone to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate and reacts efficiently with primary amines to form the desired amide bond, releasing NHS as a byproduct. mdpi.com This method is a cornerstone for labeling proteins, peptides, and other amine-functionalized molecules. interchim.fr
| Reagent/Parameter | Role/Condition |
| Cyanine3.5 carboxylic acid | Fluorophore with a terminal carboxyl group. |
| EDAC (or EDC) | Carbodiimide that activates the carboxylic acid. |
| NHS (or Sulfo-NHS) | Stabilizes the activated intermediate, improving reaction efficiency. |
| pH | Optimal range is typically between 7.2 and 8.5 for efficient amine coupling. interchim.fraatbio.com |
| Buffer | Amine-free buffers such as phosphate-buffered saline (PBS) or MES are recommended. |
Advanced Covalent Linkage Strategies
Beyond standard carbodiimide chemistry, this compound can be incorporated into more advanced and specific covalent linkage strategies, often through the use of its derivatives.
Amide Bond Formation with Primary Amine-Containing Biomolecules
The formation of an amide bond is the fundamental outcome of the amine-reactive conjugation of this compound. This robust covalent linkage is central to the stable labeling of a vast range of biological molecules. Proteins are a primary target for this labeling strategy due to the abundance of primary amines on their surfaces, particularly the side chains of lysine residues and the N-terminal alpha-amino group. Peptides, amino-modified nucleic acids, and other ligands containing primary amines are also readily conjugated using this approach. The stability of the resulting amide bond ensures that the fluorescent label remains attached to the biomolecule throughout subsequent experimental procedures, such as fluorescence microscopy, flow cytometry, and immunoassays. axispharm.commdpi.com
Bioorthogonal Click Chemistry Applications (e.g., Azide-Alkyne Cycloaddition)
While this compound itself is not directly used in click chemistry, its derivatives are powerful tools for this bioorthogonal labeling technique. By converting the carboxylic acid to an azide (B81097) or an alkyne, the dye can participate in highly specific ligation reactions.
The most common form of click chemistry used in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, a Cyanine3.5 azide derivative will react specifically with a biomolecule that has been functionalized with a terminal alkyne, forming a stable triazole linkage. Conversely, a Cyanine3.5 alkyne derivative can be conjugated to an azide-modified biomolecule.
For applications in living cells where the cytotoxicity of copper is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative. In SPAAC, a Cyanine3.5 derivative containing a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), reacts readily with an azide-modified target molecule without the need for a catalyst. lumiprobe.com These click chemistry approaches provide exceptional specificity, allowing for the precise labeling of biomolecules in complex biological systems. lumiprobe.comalfa-chemistry.com
| Click Chemistry Strategy | Cyanine3.5 Derivative | Target Modification | Key Features |
| CuAAC | Cyanine3.5-Azide or Cyanine3.5-Alkyne | Alkyne or Azide | High efficiency, requires copper catalyst. |
| SPAAC | Cyanine3.5-DBCO | Azide | Copper-free, suitable for live-cell imaging. |
Maleimide-Thiol Conjugation and Alternative Arylation-Type Bioconjugation Strategies
Another important strategy for protein labeling involves the reaction between a maleimide (B117702) and a thiol (sulfhydryl) group, typically from a cysteine residue. While this compound does not directly participate in this reaction, its maleimide derivatives are commercially available for this purpose. The maleimide group exhibits high selectivity for thiols within a pH range of 6.5-7.5, forming a stable thioether bond. axispharm.com This method is particularly useful for site-specific labeling when a cysteine residue is present at a desired location on a protein. axispharm.comaatbio.com
Recent research has highlighted that the traditional maleimide-thiol linkage can sometimes negatively impact the photophysical properties of cyanine (B1664457) dyes. To address this, alternative arylation-type bioconjugation strategies have been explored. For instance, labeling thiols with phenyloxadiazole (POD) methyl sulfone has been shown to create more stable aryl thioether linkages that can enhance the photon budget of conjugated cyanine dyes compared to the maleimide linkage. acs.org These advanced strategies aim to improve the performance and stability of the fluorescent label for demanding applications like single-molecule studies. acs.org
Site-Specific Labeling Methodologies for Diverse Biomolecules
The ability to label a specific site on a biomolecule is crucial for many functional studies. The versatile chemistry of Cyanine3.5 and its derivatives allows for several site-specific labeling methodologies.
Conjugation to Proteins and Peptides for Functional Studies
Site-specific labeling of proteins and peptides with Cyanine3.5 enables a wide range of functional studies. By introducing a unique reactive group at a specific position in the protein's amino acid sequence, either through site-directed mutagenesis to introduce a cysteine residue for thiol-maleimide chemistry or by incorporating unnatural amino acids with azide or alkyne groups for click chemistry, a single Cyanine3.5 molecule can be attached with high precision.
This precise placement of the fluorophore is critical for techniques such as Förster Resonance Energy Transfer (FRET), which is used to measure distances and conformational changes in proteins and protein-protein interactions. For example, a protein could be labeled with Cyanine3.5 as a FRET donor, and its binding partner with a suitable acceptor dye. Changes in the FRET efficiency upon interaction would provide quantitative information about the binding event and associated conformational dynamics.
Labeled proteins and peptides are also instrumental in cellular imaging studies to track their localization, trafficking, and fate within living cells. mdpi.com For instance, a Cyanine3.5-labeled peptide that targets a specific cellular receptor can be visualized to study receptor internalization and downstream signaling pathways. The bright and relatively photostable fluorescence of Cyanine3.5 makes it a reliable reporter for these dynamic cellular processes. interchim.fr
Labeling of Nucleic Acids (DNA, RNA, Oligonucleotides) for Molecular Probing
This compound and its activated forms, such as N-hydroxysuccinimide (NHS) esters, are extensively used for labeling nucleic acids, including DNA, RNA, and oligonucleotides. medchemexpress.comlumiprobe.comapexbt.com This process allows for the sensitive detection and tracking of these biomolecules in a variety of applications, such as fluorescence in situ hybridization (FISH), real-time PCR, and microarray analysis. biosearchtech.com
The primary method for labeling nucleic acids with Cy3.5 involves the covalent attachment of the dye to the biomolecule. This is often achieved by first modifying the nucleic acid to introduce a reactive group, such as a primary amine. The amine-modified oligonucleotide can then react with an activated form of this compound, like Cy3.5 NHS ester, to form a stable amide bond. lumiprobe.comapexbt.com This labeling can be performed at the 5' or 3' terminus of the oligonucleotide or internally, although internal labeling can sometimes disrupt base pairing and destabilize duplexes. biosearchtech.com
The fluorescence properties of Cy3.5 can be influenced by its conjugation to nucleic acids. The local environment, including the specific nucleotide sequence and whether the DNA is single-stranded or double-stranded, can affect the dye's fluorescence quantum yield and lifetime. nih.govnih.gov For instance, the fluorescence of Cy3 attached to the 5' terminus of single-stranded DNA is significantly higher than when it is part of a double-stranded duplex. nih.gov This is attributed to interactions between the dye and the nucleobases that can modulate the dye's photoisomerization, a key non-radiative decay pathway. nih.govnih.gov Stacking interactions between the dye and purine (B94841) bases (guanine and adenine) can decrease the rate of photoisomerization, leading to enhanced fluorescence. nih.gov Conversely, quenching of fluorescence can occur, and its extent has been shown to depend on the oxidation potential of the neighboring base pair. nih.gov
| Derivative | Reactive Group | Target Functional Group on Nucleic Acid | Bond Formed |
|---|---|---|---|
| Cyanine3.5 NHS ester | N-hydroxysuccinimide ester | Amine | Amide |
| Cyanine3.5 Maleimide | Maleimide | Thiol | Thioether |
| Cyanine3.5 Azide | Azide | Alkyne (via Click Chemistry) | Triazole |
| Cyanine3.5 DBCO | Dibenzocyclooctyne | Azide (via Copper-Free Click Chemistry) | Triazole |
Functionalization of Antibodies and Nanobodies for Targeted Research
The labeling of antibodies and smaller antibody fragments like nanobodies with Cyanine3.5 is a critical technique for immunoassays, Western blotting, and fluorescence microscopy. axispharm.com Similar to nucleic acid labeling, the most common strategy involves the reaction of an activated derivative of this compound with functional groups on the antibody.
Primary amines, present on lysine residues and the N-terminus of the protein, are abundant targets for labeling with Cy3.5 NHS ester. medchemexpress.comlumiprobe.com The reaction is typically carried out in a buffer at a slightly alkaline pH to ensure the amino groups are deprotonated and thus nucleophilic. Another strategic approach is to target cysteine residues, which can be present as free thiols or generated by reducing disulfide bonds within the antibody structure. Cy3.5 maleimide is a thiol-reactive derivative that readily forms a stable thioether bond with these cysteine residues. aatbio.comaatbio.com This method can offer more site-specific labeling, as the number and location of cysteine residues are often more defined than those of lysine.
For optimal performance, the degree of substitution (DOS), which is the number of dye molecules per antibody, must be carefully controlled. aatbio.com Over-labeling can lead to fluorescence quenching and may compromise the antibody's binding affinity for its target antigen. aatbio.com Conversely, a low DOS can result in reduced signal intensity. aatbio.com The ideal DOS for most antibodies is typically between 2 and 10, depending on the specific dye and protein. aatbio.com
| Cyanine3.5 Derivative | Target Residue on Antibody | Reaction pH | Key Considerations |
|---|---|---|---|
| Cyanine3.5 NHS ester | Lysine (amine) | ~8.0-9.0 | Abundant target sites, potential for heterogeneous labeling. |
| Cyanine3.5 Maleimide | Cysteine (thiol) | ~6.5-7.5 | More site-specific; may require prior reduction of disulfide bonds. |
Impact of Conjugation Chemistry on Fluorophore Photophysics and Functional Integrity
The act of conjugating Cyanine3.5 to a biomolecule can significantly alter its photophysical properties. cambridge.org The attachment to a bulky molecule like a protein or nucleic acid can sterically hinder the trans-cis isomerization of the polymethine chain, which is a primary pathway for non-radiative decay. nih.govcambridge.org This hindrance can lead to an increase in the fluorescence quantum yield and lifetime of the dye. nih.gov Studies have shown that Cy3.5 dyes exhibit enhanced fluorescence upon binding to proteins. aatbio.comaatbio.com
However, the opposite effect, fluorescence quenching, can also occur. This can be due to interactions with specific amino acids or nucleobases, or through dye-dye interactions if the labeling density is too high (self-quenching). nih.govresearchgate.net For example, a study comparing different cyanine dyes found that antibodies labeled with multiple Cy3 or Cy3.5 molecules yielded bright fluorescence, whereas extensive quenching occurred with Cy5 and Cy7 labels. researchgate.net
The choice of conjugation chemistry and the specific linker used to attach the dye to the biomolecule can also play a role. The length and flexibility of the linker can influence the dye's mobility and its proximity to potential quenching moieties on the biomolecule. nih.gov Furthermore, the chemical modification itself must not impair the biological function of the labeled molecule. For instance, labeling within the antigen-binding site of an antibody could destroy its functionality. Therefore, careful optimization of the labeling protocol, including the dye-to-biomolecule ratio and reaction conditions, is crucial to achieve brightly fluorescent conjugates that retain their functional integrity. aatbio.comaatbio.com
| Property | Free this compound | Conjugated Cyanine3.5 | Reference |
|---|---|---|---|
| Absorption Maximum (λex) | ~581-591 nm | Generally similar to free dye | axispharm.comantibodies.com |
| Emission Maximum (λem) | ~596-604 nm | Generally similar to free dye | axispharm.comantibodies.com |
| Fluorescence Quantum Yield | ~0.35 (for carboxylic acid) | Can be enhanced or quenched depending on the conjugate | broadpharm.comnih.govantibodies.com |
| Extinction Coefficient (M-1cm-1) | ~116,000 | Generally similar to free dye | broadpharm.comantibodies.com |
Applications of Cyanine3.5 Carboxylic Acid in Advanced Research Methodologies
High-Resolution Fluorescence Microscopy and Imaging Techniques
The favorable photophysical characteristics of Cyanine3.5 carboxylic acid make it well-suited for high-resolution fluorescence microscopy, providing bright and stable signals for detailed cellular analysis. axispharm.com
Cellular Structure and Intracellular Process Imaging
This compound is frequently employed for the high-resolution imaging of subcellular structures and dynamic intracellular events. axispharm.com Its ability to be conjugated to specific antibodies or other targeting molecules allows for the precise labeling of proteins and nucleic acids. axispharm.comaxispharm.com For instance, the sulfonated version of the related Cyanine3 dye has been utilized in imaging the intracellular distribution of labeled proteins in osteosarcoma cells, demonstrating the capability of these dyes to penetrate cells and localize to specific compartments. mdpi.comresearchgate.net The sharp spectral peaks of Cyanine3.5 minimize spectral overlap with other fluorophores, which is advantageous for clear and distinct imaging of targeted structures. axispharm.com
Live-Cell Imaging in Physiologically Relevant Aqueous Environments
A significant advantage of cyanine (B1664457) dyes, including derivatives of Cyanine3.5, is their utility in live-cell imaging. The development of water-soluble variants, such as sulfo-Cyanine3.5, has been particularly important for biological applications, as they exhibit enhanced solubility and performance in aqueous buffers, which mimic physiological conditions. axispharm.com This allows for the study of dynamic processes within living cells without the need for organic solvents that could be detrimental to cell health. axispharm.com The inherent photostability of the cyanine core ensures that the fluorescent signal can be monitored over extended periods, which is crucial for tracking cellular dynamics in real-time. axispharm.com
Development of Multiplexed Fluorescence Imaging Assays
The distinct spectral properties of Cyanine3.5 make it a valuable component in multiplexed fluorescence imaging, where multiple targets are visualized simultaneously. pnas.org Its emission spectrum is well-separated from other common fluorophores like Cyanine5, which emits in the far-red region. syronoptics.com This spectral separation allows for the simultaneous use of antibodies or probes labeled with different cyanine dyes to visualize multiple cellular components in the same sample with minimal crosstalk between channels. pnas.orgnih.gov For example, in cyclic multiplex fluorescent immunohistochemistry, different cyanine dyes, including Cy3 and Cy5, are used in sequential rounds of staining and imaging to create a high-dimensional profile of tissues. nih.gov The narrow emission peak of Cyanine3.5 contributes to the clarity and reliability of such multiplexed assays. axispharm.com
Table 1: Spectral Properties of this compound and Related Dyes
| Feature | This compound | sulfo-Cyanine3.5 | Cyanine3 | Cyanine5 |
| Excitation Maximum (nm) | ~581 axispharm.com | ~581 axispharm.com | ~550 syronoptics.com | ~650 syronoptics.com |
| Emission Maximum (nm) | ~596 axispharm.com | ~596 axispharm.com | ~570 syronoptics.com | ~670 syronoptics.com |
| Stokes Shift (nm) | ~15 axispharm.comaxispharm.com | ~15 axispharm.com | ~20 | ~20 |
| Key Advantage | Bright, photostable signal axispharm.com | High water solubility axispharm.com | Common FRET donor broadpharm.com | Common FRET acceptor broadpharm.com |
Super-Resolution Microscopy and Single-Molecule Studies
The application of Cyanine3.5 extends to the cutting-edge fields of super-resolution microscopy and single-molecule analysis, where its photophysical properties are harnessed to overcome the diffraction limit of light microscopy.
Single-Molecule Fluorescence Resonance Energy Transfer (FRET) Measurements
In single-molecule FRET (smFRET), the distance between two fluorescent molecules is measured by monitoring the energy transfer from an excited donor fluorophore to an acceptor fluorophore. Cyanine3.5 is often utilized in FRET studies, typically acting as a donor for Cyanine5 or as an acceptor for Cyanine3. broadpharm.comlumiprobe.com The spectral overlap between the emission of the donor and the absorption of the acceptor is a critical factor for efficient FRET. The emission spectrum of Cyanine3, for instance, overlaps well with the absorption spectrum of Cyanine3.5, making them a suitable FRET pair. Similarly, the emission of Cyanine3.5 overlaps with the absorption of Cyanine5. broadpharm.com Studies on DNA duplexes have demonstrated that the FRET efficiency between terminally attached Cy3 and Cy5 is sensitive to their relative orientation, confirming the dipole-dipole interaction mechanism of Förster transfer. pnas.org
A fascinating phenomenon relevant to single-molecule studies is the photoconversion of cyanine dyes. Research has shown that under certain illumination conditions, Cyanine5.5 can photoconvert to Cyanine3.5. acs.org This process, which involves the deletion of a two-methine unit from the polymethine chain, can be a potential artifact in multicolor imaging but can also be exploited for photoactivation in high-density single-particle tracking experiments in living cells. acs.orgacs.orgresearchgate.net
STED (Stimulated Emission Depletion) Nanoscopy Applications
Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that achieves sub-diffraction resolution by selectively de-exciting fluorophores at the periphery of the excitation focus with a second laser beam, the STED laser. The choice of fluorophore is critical for successful STED imaging.
Recently, a modified version of Cyanine3.5 has been developed specifically for live-cell STED nanoscopy. By conjugating cyclooctatetraene (B1213319) (COT) to a benzo-fused Cyanine3.5, researchers created a mitochondrial inner-membrane probe named PK Mito Orange (PKMO). biorxiv.orgpnas.org This probe exhibits excellent photostability and is efficiently depleted by a 775 nm STED laser, a common wavelength used in commercial STED systems. biorxiv.orgpnas.org The conjugation with COT reduces the phototoxicity of the dye, enabling long-term super-resolution imaging of mitochondrial dynamics in living cells, including primary cells and organoids. biorxiv.orgpnas.org This development allows for multi-color STED imaging, where PKMO can be combined with other fluorescent probes to study the interactions of mitochondria with other cellular structures at the nanoscale. biorxiv.orgpnas.org
Table 2: Research Findings on Cyanine3.5 in Advanced Methodologies
| Research Area | Key Finding | Investigated System | Significance |
| smFRET | Cyanine3.5 serves as an efficient FRET donor for Cyanine5 and acceptor for Cyanine3. broadpharm.comlumiprobe.com | Labeled biomolecules | Enables distance measurements at the single-molecule level. |
| Single-Molecule Studies | Photoconversion of Cyanine5.5 to Cyanine3.5 can occur under illumination. acs.org | Cyanine dyes in solution | Provides a mechanism for photoactivation in single-particle tracking. |
| STED Nanoscopy | A COT-conjugated Cyanine3.5 (PKMO) allows for gentle, long-term live-cell STED imaging of mitochondria. biorxiv.orgpnas.org | Mitochondrial inner membrane in live cells | Enables multi-color super-resolution imaging of mitochondrial dynamics and interactions. |
High-Density Single-Particle Tracking in Dynamic Biological Systems
While direct studies focusing solely on this compound for high-density single-particle tracking (SPT) are not prevalent, the principles of using related cyanine dyes are well-established and applicable. Research has shown that other cyanine dyes, like Cy3 and Cy5, are instrumental in SPT. nih.gov A novel photoactivation method for high-density SPT has been developed by exploiting the photoconversion of certain cyanine dyes, such as Cy5 to Cy3, which eliminates the need for UV illumination and potentially cell-toxic additives. nih.gov This process involves the deletion of a two-methine unit from the polymethine chain of the dye upon photoexcitation. nih.gov This principle of photoconversion could potentially be extended to other cyanine dyes, including derivatives of Cyanine3.5, to achieve high-density tracking of single molecules in living cells, providing valuable insights into dynamic biological processes.
Flow Cytometry for Quantitative Cell Sorting and Analysis
Cyanine3.5 and its derivatives are valuable tools in flow cytometry. axispharm.com The bright and distinct fluorescence of Cyanine3.5 allows for clear signals, which is crucial for accurate cell sorting and analysis. axispharm.com In flow cytometry, cells labeled with fluorescent dyes pass through a laser beam, and the scattered and emitted light is detected. This allows for the quantification and separation of different cell populations based on their fluorescent properties. The sharp spectral peaks of Cyanine3.5 reduce spectral overlap with other fluorophores, making it suitable for multicolor analysis where multiple cellular parameters are measured simultaneously. axispharm.com The water-soluble version, Sulfo-Cyanine3.5, is particularly well-suited for these aqueous-based biological assays, offering bright signals with low background. axispharm.com
Molecular Probing and Bioanalytical Assays
This compound and its derivatives are extensively used as molecular probes in a variety of bioanalytical assays. axispharm.comaxispharm.com The carboxylic acid group can be activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester, which can then react with primary amino groups on biomolecules like proteins, peptides, and oligonucleotides to form stable covalent bonds. lumiprobe.comapexbt.comaatbio.com This labeling enables the visualization and tracking of these biomolecules in complex biological systems.
Applications in Nucleic Acid Hybridization and Sequencing Technologies
Cyanine dyes are standard labels in molecular biology for DNA and RNA analysis. alfa-chemistry.com They are employed as probes in nucleic acid hybridization techniques such as fluorescent in situ hybridization (FISH), which allows for the specific detection and localization of gene sequences within cells and tissues. alfa-chemistry.com In microarray-based gene expression analysis, cyanine dyes like Cy3 are used to label complementary DNA (cDNA) for hybridization to the microarray chip, enabling the quantification of gene expression levels. frontiersin.org While direct evidence for this compound is limited, its spectral properties make it a suitable candidate for such applications, potentially offering an alternative color in multiplexed experiments.
Investigations of Protein-Protein Interactions and Gene Expression Dynamics
The labeling of proteins with cyanine dyes is a common strategy to study protein-protein interactions and their dynamics. alfa-chemistry.com By labeling interacting partners with different fluorophores, techniques like Förster Resonance Energy Transfer (FRET) can be used to measure the proximity and interaction between these proteins in real-time within living cells. Furthermore, cyanine dye conjugates are used to monitor protein expression dynamics, contributing to a deeper understanding of cellular mechanisms. alfa-chemistry.com
General Molecular Interaction Analysis in Biochemical Systems
Cyanine3.5 is effective for studying a wide range of molecular interactions in biochemical systems. axispharm.com Its ability to be conjugated to various biomolecules makes it a versatile tool for assays that measure binding events and kinetics. The change in fluorescence upon binding to a target molecule can be used to quantify the interaction. For instance, cyanine dyes can exhibit enhanced fluorescence upon binding to proteins or intercalating into double-helical DNA. medchemexpress.commedchemexpress.com
Development of Smart Probes and Responsive Fluorescent Systems
The development of "smart" or responsive fluorescent probes is an emerging area where cyanine dyes are being explored. These probes are designed to change their fluorescent properties in response to specific environmental cues, such as pH, ion concentration, or the presence of a particular analyte. While specific examples for this compound are not detailed in the provided context, the general chemical structure of cyanine dyes allows for modifications that can impart such responsive behavior. This could involve incorporating moieties that are sensitive to specific biological molecules or conditions, leading to a "turn-on" or "turn-off" of fluorescence, enabling highly specific detection and imaging.
Design and Implementation of Fluorogenic Probes for Wash-Free Imaging
A significant challenge in fluorescence bio-imaging is distinguishing the signal from the target from the background noise of unbound fluorescent probes. This often necessitates wash steps, which are not feasible for real-time monitoring of dynamic biological processes. Fluorogenic probes, which exhibit a fluorescence "turn-on" response upon binding to their target, elegantly solve this problem.
Researchers have designed fluorogenic probes based on cyanine dyes that enable background-free imaging under wash-free conditions. nih.gov One successful strategy involves creating dimeric versions of the dyes. In aqueous media, these cyanine dimers form intramolecular H-aggregates, which are non-fluorescent. uq.edu.au When the probe interacts with the apolar environment of a cell membrane or a specific receptor, the dimer unfolds, disrupting the H-aggregates and causing a strong fluorescence enhancement. nih.govuq.edu.au
This design principle has been used to create probes for imaging specific cellular targets, such as G protein-coupled receptors (GPCRs). nih.govuq.edu.au By conjugating a cyanine-based fluorogenic dimer to a ligand that targets a specific receptor, researchers have developed probes that light up only upon binding, allowing for high-contrast imaging directly in cell growth media without washing away the excess probe. nih.gov The MemBright family of probes, which includes a Cyanine3.5 derivative, utilizes a similar aggregation-disassembly mechanism for specific plasma membrane staining. uq.edu.au These probes form soluble, non-fluorescent nanoparticles in water that become highly fluorescent upon insertion into the lipid bilayer of the cell membrane. uq.edu.au
Table 1: Properties of a Cyanine-Based Fluorogenic Probe for Wash-Free Imaging
| Property | Description | Finding |
| Mechanism | Fluorogenic Turn-On | Probe fluorescence is quenched in aqueous solution and activates upon binding to the target's microenvironment. nih.gov |
| Key Feature | H-Aggregation | Intramolecular H-aggregates in the dimeric probe lead to fluorescence quenching in the unbound state. uq.edu.au |
| Application | GPCR Imaging | Conjugation to a specific ligand allows for background-free imaging of receptors on living cells. nih.gov |
| Advantage | No-Wash Protocol | Enables real-time imaging of dynamic processes without the need for wash steps to remove unbound probes. acs.org |
Repurposing as Photocages for Light-Controlled Release of Carboxylic Acid Cargos
Photocages are light-sensitive molecules used to control the release and activation of a biologically active compound with high spatial and temporal precision. While traditionally activated by UV or visible light, there is a significant push to develop photocages that respond to near-infrared (NIR) light, which offers deeper tissue penetration and lower phototoxicity.
Recent studies have repurposed cyanine dyes into efficient photocages that can release carboxylic acid cargos upon irradiation with NIR light. d-nb.inforesearchgate.net In this design, the carboxylic acid cargo is attached to the cyanine scaffold. The fluorescence of the parent molecule is often quenched in this caged form. researchgate.net Upon irradiation with NIR light (up to 820 nm), the cyanine dye undergoes a photooxidative process, leading to the cleavage of the bond and the release of the free carboxylic acid. d-nb.inforesearchgate.net This process can be monitored by observing the decrease in the dye's absorption or the recovery of fluorescence from a caged fluorescent cargo. researchgate.net This strategy has been successfully demonstrated in living HeLa cells, where a caged carboxylic acid was delivered and released, a feat not possible with the free, non-uptaken acid. d-nb.info
Table 2: Light-Controlled Release of Carboxylic Acids from Cyanine-Based Photocages
| Caged Compound | Excitation Wavelength (nm) | Release Yield (%) | Observation Method |
| Caged Benzoic Acid | 660 | ~50 | HPLC |
| Caged Ibuprofen | 730 | ~50 | HPLC |
| Caged Fluorescent Coumarin Acid | 820 | ~50 | HPLC, Fluorescence Spectroscopy |
Data synthesized from findings reported on NIR-sensitive cyanine photocages. researchgate.net
Utilization as Colorimetric Chemosensors for Specific Analytes (e.g., Metal Cation Recognition)
The delocalized π-electron system of cyanine dyes makes their absorption spectra highly sensitive to their chemical environment. This property can be exploited to create colorimetric chemosensors that signal the presence of a specific analyte through a visible color change.
A sulfo-cyanine dye, structurally related to Cyanine3.5, has been investigated as a colorimetric chemosensor for recognizing metal cations. researchgate.netmdpi.com In an acetonitrile (B52724) solution, this dye is brilliant blue and exhibits a strong absorption maximum in the NIR region (~651 nm). researchgate.netmdpi.com Upon the addition of specific metal cations, notably copper (Cu²⁺) and iron (Fe³⁺), a dramatic and selective color change from blue to colorless is observed. researchgate.netmdpi.com This visual change corresponds to a significant decrease in the intensity of the dye's main absorption band. mdpi.com The high molar absorptivity of the dye allows for highly sensitive detection of these metal ions. researchgate.net
Table 3: Colorimetric Response of a Sulfo-Cyanine Carboxylic Acid Sensor to Various Metal Cations
| Cation Added | Observed Color Change | Spectrophotometric Response |
| None (Control) | Blue | Strong absorbance at 651 nm |
| Cu²⁺ | Colorless | Complete disappearance of the 651 nm band |
| Fe³⁺ | Colorless | Complete disappearance of the 651 nm band |
| Ag⁺, K⁺, Li⁺, etc. | No significant change | Minor or no change in absorbance |
Based on preliminary chemosensing studies with 50 equivalents of each cation. mdpi.com
Functionalization of Biomaterials and Engineered Systems
The carboxylic acid group on Cyanine3.5 is a versatile functional handle that allows for its covalent attachment to a wide array of materials and biological molecules. This capability is central to its use in creating functionalized biomaterials and complex engineered systems for diagnostics and targeted imaging.
Integration into Advanced Biosensors and Diagnostic Platforms
This compound and its derivatives are integrated into advanced biosensors and diagnostic platforms to serve as robust fluorescent reporters. axispharm.com The carboxylic acid group can be activated (e.g., using EDAC to form an NHS ester) to react with primary amines on proteins, antibodies, or nucleic acids, covalently labeling these biorecognition elements. lumiprobe.commdpi.com
These dye-biomolecule conjugates are fundamental components of various diagnostic assays, including immunoassays, flow cytometry, and fluorescence microscopy. axispharm.com In the context of nanomaterial-based biosensors, Cyanine3.5 can be attached to the surface of nanoparticles or nanosheets. colab.ws This integration can enhance the sensitivity and specificity of detection platforms designed to measure clinically relevant biomarkers. mdpi.comcolab.ws For instance, the dye can be coupled to polymers like polyethylene (B3416737) glycol (PEG) or chitosan (B1678972) to improve biocompatibility and stability, which is crucial for developing implantable biosensors and other diagnostic devices. alfa-chemistry.comgoogle.com
Conjugation to Virus-Like Particles for Multifunctional Constructs
Heptamethine cyanine dyes, the class to which Cyanine3.5 belongs, have been successfully conjugated to VLPs. acs.orgresearchgate.net The carboxylic acid functionality on the dye allows for its attachment to amine residues on the VLP's surface proteins. The resulting cyanine-VLP conjugates exhibit exceptionally bright and photostable fluorescence. acs.org This high labeling density, achieved without the issue of fluorescence quenching through H-aggregation, makes these constructs powerful tools for in vitro and in vivo imaging applications. researchgate.net These multifunctional platforms combine the targeting capabilities that can be engineered into VLPs with the superior optical properties of the cyanine dye.
Challenges, Limitations, and Mitigation Strategies in Cyanine3.5 Carboxylic Acid Research
Strategies for Addressing Photobleaching in Long-Term Imaging and High-Intensity Applications
Photobleaching, the irreversible loss of fluorescence due to photo-induced damage, is a significant limitation in long-term imaging and experiments requiring high-intensity light. The generation of reactive oxygen species (ROS) during the transition of the fluorophore from its excited triplet state back to the ground state is a primary cause of photobleaching for many organic dyes. researchgate.net
Several strategies have been developed to enhance the photostability of cyanine (B1664457) dyes:
Chemical Photostabilizers: Covalently linking photostabilizing agents, such as cyclooctatetraene (B1213319) (COT), nitrobenzyl alcohol (NBA), or Trolox (a water-soluble vitamin E analog), to the cyanine fluorophore can significantly improve its photostability. researchgate.net These molecules act by quenching the excited triplet state, thereby reducing the production of damaging ROS. researchgate.net For instance, COT-conjugated cyanine dyes have been shown to have substantially reduced triplet state lifetimes, which correlates with enhanced photostability in single-molecule fluorescence experiments. researchgate.net
Antioxidant Moieties: Incorporating antioxidant moieties like gallic acid or 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) directly into the dye's structure represents a self-healing strategy. researchgate.net These components can help to mitigate photo-oxidative damage.
Oxygen Scavenging Systems: The use of enzymatic oxygen scavenging systems, such as glucose oxidase and catalase (GGO), in the imaging buffer can effectively remove dissolved oxygen, a key player in photobleaching. nih.gov Combining GGO with other photostabilizing solutions has been shown to yield longer average photobleaching lifetimes for Cy3/Cy5 systems. nih.gov
Reductive/Oxidative Systems (ROXS): The addition of a ROXS to the imaging solution provides a chemical means to reduce photobleaching. nih.gov This approach has been shown to decrease the intensity loss of Cy5 in DNA microarray experiments. nih.gov
| Mitigation Strategy | Mechanism of Action | Key Compounds/Systems |
| Chemical Photostabilizers | Quench the excited triplet state of the dye, reducing reactive oxygen species (ROS) formation. researchgate.net | Cyclooctatetraene (COT), Nitrobenzyl Alcohol (NBA), Trolox. researchgate.net |
| Antioxidant Moieties | Intramolecularly mitigate photo-oxidative damage to the fluorophore. researchgate.net | Gallic acid, 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox). researchgate.net |
| Oxygen Scavenging Systems | Enzymatically remove dissolved molecular oxygen from the imaging buffer. nih.gov | Glucose oxidase and catalase (GGO). nih.gov |
| Reductive/Oxidative Systems (ROXS) | Chemically reduce photobleaching effects in the imaging solution. nih.gov | Commercially available ROXS solutions. nih.gov |
Approaches to Minimize Photoconversion Artifacts in Multicolor Imaging Experiments
A significant challenge in multicolor fluorescence imaging is the phenomenon of photoconversion, where a fluorescent dye is transformed into a different, often blue-shifted, fluorescent species upon photoexcitation. acs.orgnih.govresearchgate.net This can lead to artifacts and misinterpretation of data, as the signal from the photoconverted dye can bleed into the detection channel of another fluorophore. semanticscholar.org
It has been demonstrated that cyanine dyes, including those structurally related to Cyanine3.5, can undergo photoconversion. For example, Cy5 can photoconvert to a species with spectral properties matching Cy3. acs.orgnih.govresearchgate.net This process involves the deletion of a two-methine unit from the polymethine chain, often mediated by singlet oxygen. acs.orgnih.gov Similarly, Cy5.5 has been shown to photoconvert into a product with properties identical to Cy3.5. acs.org
Strategies to minimize photoconversion artifacts include:
Careful Selection of Fluorophore Combinations: Choosing dye pairs with well-separated excitation and emission spectra is crucial. semanticscholar.org Understanding the potential photoconversion products of the dyes being used can help in selecting appropriate spectral windows for imaging to avoid crosstalk.
Sequential Imaging Protocols: When possible, acquiring images for different color channels sequentially rather than simultaneously can help to identify and potentially correct for photoconversion. By imaging the longer-wavelength dye first, one can assess the extent of its photoconversion into the shorter-wavelength channel.
Control Experiments: Performing single-color control experiments is essential to characterize the photoconversion behavior of each dye under the specific imaging conditions used. This allows researchers to determine the rate of photoconversion and its contribution to the signal in other channels. For example, irradiating a sample labeled only with a Cy5.5 derivative and monitoring for signal in the Cy3.5 channel can quantify the extent of this artifact. acs.org
Limiting Light Exposure: Reducing the intensity and duration of excitation light can help to minimize the rate of photoconversion. semanticscholar.org This can be achieved by using sensitive detectors, optimizing imaging parameters, and avoiding unnecessary illumination.
Optimization of Labeling Efficiency and Specificity in Complex Biological Samples
Achieving high labeling efficiency and specificity is critical for obtaining meaningful results in biological imaging. The carboxylic acid group of Cyanine3.5 can be activated to react with primary amines on target biomolecules, forming a stable amide bond. broadpharm.com However, several factors can influence the success of this labeling process in complex biological samples.
Strategies for optimizing labeling efficiency and specificity include:
Activation of the Carboxylic Acid: The carboxylic acid group is not reactive under physiological conditions and must be activated, typically using carbodiimides like EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a reactive intermediate that can then couple with amines. lumiprobe.com
pH Optimization: The pH of the reaction buffer is critical. Labeling reactions involving NHS esters, a common activated form of carboxylic acids, are typically performed under mildly alkaline conditions (pH 8.5–9.0) to ensure the target amine groups are deprotonated and thus more nucleophilic. mdpi.com
Molar Ratio of Dye to Target: Optimizing the molar ratio of the dye to the biomolecule is essential to achieve the desired degree of labeling (DOL) without causing issues like fluorescence quenching due to dye aggregation on the biomolecule. acs.org
Purification of Conjugates: After the labeling reaction, it is crucial to remove any unreacted dye. This is typically achieved using techniques like size-exclusion chromatography or dialysis.
Use of Functionalized Derivatives: For specific applications, using derivatives of Cyanine3.5 with different reactive groups, such as NHS esters or maleimides, can provide more targeted and efficient labeling of specific functional groups on biomolecules. alfa-chemistry.comalabiolab.ro
| Parameter | Recommended Condition/Strategy | Rationale |
| Carboxylic Acid Activation | Use of carbodiimides (e.g., EDAC). lumiprobe.com | To form a reactive intermediate that can couple with amines. lumiprobe.com |
| Reaction pH | Mildly alkaline (pH 8.5-9.0) for NHS ester coupling. mdpi.com | To deprotonate primary amines, increasing their nucleophilicity. |
| Dye-to-Biomolecule Ratio | Optimize molar ratio based on the target and desired degree of labeling. acs.org | To control the number of dye molecules per biomolecule and avoid quenching. acs.org |
| Purification | Size-exclusion chromatography or dialysis. | To remove unconjugated dye and ensure accurate quantification. |
| Reactive Group Selection | Choose derivatives like NHS esters or maleimides for specific targets. alfa-chemistry.comalabiolab.ro | To enhance reaction specificity and efficiency with target functional groups. alfa-chemistry.com |
Methodologies for Enhanced Aqueous Solubility and Reduced Dye Aggregation
Cyanine dyes, particularly the non-sulfonated versions, can have limited solubility in aqueous buffers and a tendency to form non-fluorescent H-aggregates. lumiprobe.comacs.orggrafiati.com This can reduce the effective concentration of the dye and lead to a decrease in fluorescence quantum yield.
Methods to address these issues include:
Sulfonation: The introduction of sulfonate (–SO₃⁻) groups into the cyanine dye structure is a common and effective strategy to increase water solubility and reduce aggregation. lumiprobe.com Sulfonated derivatives, such as sulfo-Cyanine3.5, are readily soluble in aqueous buffers without the need for organic co-solvents. lumiprobe.com
Use of Organic Co-solvents: For non-sulfonated dyes, adding a small amount of an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to the stock solution can help to dissolve the dye before it is added to the aqueous reaction buffer. lumiprobe.com
Association with Biomolecules: The association of cyanine dyes with proteins like serum albumin has been shown to enhance fluorescence quantum yields, likely by disrupting dye aggregates. acs.org
Detergents: In some applications, the inclusion of a mild detergent in the buffer can help to prevent dye aggregation.
Structural Modifications: Increasing the steric hindrance around the chromophore can also inhibit the formation of aggregates.
Emerging Trends and Future Research Directions
Development of Novel Cyanine3.5 Carboxylic Acid Derivatives with Tailored Photophysical Properties
The core structure of this compound serves as a scaffold for the development of new derivatives with customized photophysical characteristics. grafiati.com Researchers are actively synthesizing and investigating novel cyanine (B1664457) dyes, including those with carboxylic acid groups, to fine-tune their absorption and fluorescence properties for specific applications. grafiati.com
One area of development involves the synthesis of sulfonated versions, such as sulfo-Cyanine3.5 carboxylic acid. lumiprobe.com This modification enhances water solubility, a crucial factor for biological experiments, allowing for its use in aqueous environments without the need for organic solvents. lumiprobe.com The introduction of different functional groups can also influence the dye's quantum yield and molar absorptivity, although in some cases, increasing the length of an alkyl chain may not cause significant changes to these properties. grafiati.com
The photostability of cyanine dyes is another critical parameter being addressed. axispharm.com While Cyanine3.5 is known for its good photostability, research into related cyanine dyes like Cy3 has shown that environmental factors can significantly impact fluorescence emission. science.gov Understanding these influences allows for the design of derivatives that maintain bright fluorescence even during prolonged imaging experiments. axispharm.com
| Property | This compound | sulfo-Cyanine3.5 carboxylic acid |
| Excitation Maximum | ~591 nm broadpharm.comlumiprobe.com | 576 nm lumiprobe.com |
| Emission Maximum | ~604 nm broadpharm.comlumiprobe.com | 603 nm lumiprobe.com |
| Molar Extinction Coefficient (ε) | ~116,000 L⋅mol⁻¹⋅cm⁻¹ broadpharm.comlumiprobe.com | 139,000 L⋅mol⁻¹⋅cm⁻¹ lumiprobe.com |
| Fluorescence Quantum Yield | 0.35 broadpharm.comlumiprobe.com | 0.11 lumiprobe.com |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) broadpharm.comglpbio.com | Good water solubility lumiprobe.com |
Integration into Advanced Multimodal Imaging Platforms for Correlative Studies
A significant trend in bioimaging is the integration of multiple imaging techniques to gain a more comprehensive understanding of biological systems. This compound and its derivatives are being incorporated into these advanced multimodal imaging platforms. flandersbioimaging.org
Correlative light and electron microscopy (CLEM) is a powerful technique that combines the specificity of fluorescence microscopy with the high-resolution ultrastructural details provided by electron microscopy. flandersbioimaging.orgnih.gov While organic fluorophores can suffer from a loss of emission intensity under the electron beam, the development of robust probes is an active area of research. nih.gov The distinct fluorescence of Cyanine3.5 makes it a candidate for such correlative studies, enabling researchers to locate specific labeled molecules within the broader cellular context. flandersbioimaging.org
Furthermore, the photoconversion properties of some cyanine dyes are being explored for advanced imaging applications. acs.orgnih.gov For instance, research has shown that Cyanine5.5 can be photoconverted to a product with properties identical to a Cyanine3.5 standard. acs.org This phenomenon, while potentially a source of misinterpretation in multicolor imaging, can also be harnessed for techniques like photoactivation-based single-particle tracking. acs.orgnih.gov
Exploration of New Bioconjugation Chemistries for Enhanced Performance and Bioorthogonality
The carboxylic acid group of Cyanine3.5 is a versatile handle for bioconjugation, allowing it to be attached to various biomolecules. broadpharm.commedchemexpress.com The standard method involves activating the carboxylic acid with carbodiimides to react with primary amines on proteins, peptides, or modified oligonucleotides. lumiprobe.commedchemexpress.com
However, the field is moving towards more efficient and bioorthogonal conjugation strategies. Click chemistry, particularly copper-free variants like the reaction between a DBCO (dibenzocyclooctyne) derivative of a dye and an azide-modified biomolecule, offers a highly specific and efficient method for labeling in complex biological environments. lumiprobe.com Cyanine3.5 DBCO derivatives are available and allow for conjugation under mild conditions without the need for a catalyst. lumiprobe.com
Researchers are also exploring enzymatic strategies and other novel chemical linkages to improve the stability and performance of dye-biomolecule conjugates. confluore.com These advancements aim to create more robust and reliable tools for tracking and imaging biological processes. confluore.com
Application of Computational Modeling and Quantum Chemistry Calculations for Rational Dye Design
The rational design of fluorescent dyes with predictable properties is a major goal in the field. grafiati.com Computational modeling and quantum chemistry calculations are becoming indispensable tools for achieving this. grafiati.comscience.gov
Density Functional Theory (DFT) is one of the methods used to predict the absorption and fluorescence maxima of cyanine dyes. grafiati.com By examining different theoretical models, researchers can gain insights into the electronic transitions of these molecules. grafiati.com This theoretical understanding helps in designing new Cyanine3.5 derivatives with specific spectral characteristics. nih.gov
Hybrid quantum mechanics/molecular mechanics (QM/MM) approaches are also employed to study the behavior of cyanine dyes in complex environments, such as when attached to DNA. science.gov These simulations can predict how the local environment affects the dye's properties, guiding the design of probes for specific biological applications. science.gov
Expanding Applications in Next-Generation Bioanalytical Tools and High-Throughput Screening Methodologies
The bright and stable fluorescence of this compound and its derivatives makes them highly suitable for a range of bioanalytical applications. axispharm.com These include established techniques like flow cytometry, fluorescence microscopy, and immunoassays. axispharm.com
There is a growing trend towards the use of these dyes in more advanced applications such as high-throughput screening (HTS). In HTS, fluorescent probes are used to rapidly screen large numbers of compounds for biological activity. The robust signal from Cyanine3.5 derivatives is advantageous for sensitive detection in these assays. axispharm.com
Furthermore, cyanine dyes are integral to the development of molecular probes for studying complex biological systems, including their use in microarray analysis and for labeling nucleic acids and proteins for various detection methods. axispharm.com As our understanding of the photophysical properties of Cyanine3.5 and our ability to chemically modify it improves, its applications in next-generation bioanalytical tools are expected to continue to expand.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
